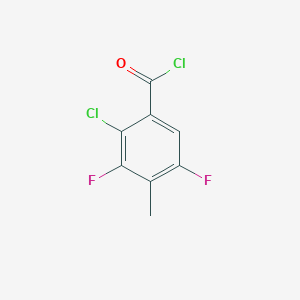![molecular formula C16H18OS2 B14135663 {[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene CAS No. 88738-59-4](/img/structure/B14135663.png)
{[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene is a chemical compound with the molecular formula C16H18OS2 and a molecular weight of 290.45 g/mol This compound is characterized by the presence of a phenylmethanesulfinyl group and a propylsulfanyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene typically involves the reaction of benzyl mercaptan with 3-chloropropyl phenyl sulfoxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene can undergo oxidation reactions to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form sulfide derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfinyl or sulfanyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; reaction conditions typically involve mild heating and an acidic or neutral medium.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are conducted under basic or neutral conditions with appropriate solvents.
Major Products
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Substituted benzene derivatives with modified sulfinyl or sulfanyl groups
Applications De Recherche Scientifique
{[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of {[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modulation of biological processes, including enzyme activity and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl sulfide: Similar structure but lacks the sulfinyl group.
Phenylpropyl sulfide: Similar structure but lacks the sulfinyl group.
Phenylmethanesulfonyl benzene: Contains a sulfonyl group instead of a sulfinyl group.
Uniqueness
{[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene is unique due to the presence of both sulfinyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
88738-59-4 |
|---|---|
Formule moléculaire |
C16H18OS2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
3-phenylsulfanylpropylsulfinylmethylbenzene |
InChI |
InChI=1S/C16H18OS2/c17-19(14-15-8-3-1-4-9-15)13-7-12-18-16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2 |
Clé InChI |
OROQNHGUXGUXAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)CCCSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bicyclo[4.2.1]nonan-3-one](/img/structure/B14135600.png)


![2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B14135620.png)
![Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate](/img/structure/B14135639.png)
![6-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14135645.png)

![1-[1-(2-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B14135671.png)
![6-tert-butyl-3-(methylsulfanyl)-4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-1,2,4-triazin-5(4H)-one](/img/structure/B14135679.png)
![5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135684.png)

